molecular formula C10H11F2N5OS B14924789 N-[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14924789
M. Wt: 287.29 g/mol
InChI Key: YPTRSXSQJFCJOI-UHFFFAOYSA-N
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Description

N~5~-[1-(2,2-DIFLUOROETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and a carboxamide group. The presence of fluorine atoms in its structure further enhances its chemical properties, making it a valuable subject for study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N5-[1-(2,2-DIFLUOROETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N5-[1-(2,2-DIFLUOROETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical and biological properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.

    Substitution: Substitution reactions, particularly involving the fluorine atoms, can result in the formation of new compounds with varied properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of fluorinated compounds.

Scientific Research Applications

N~5~-[1-(2,2-DIFLUOROETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating various diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N5-[1-(2,2-DIFLUOROETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The presence of fluorine atoms can enhance its binding affinity and specificity, making it a potent agent in various applications.

Comparison with Similar Compounds

  • 4-Methoxyphenethylamine
  • (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives
  • 2,2-dibromo-3-nitrilopropionamide (DBNPA)

Comparison: Compared to these similar compounds, N5-[1-(2,2-DIFLUOROETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a pyrazole and thiadiazole ring system, along with the presence of fluorine atoms. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11F2N5OS

Molecular Weight

287.29 g/mol

IUPAC Name

N-[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C10H11F2N5OS/c1-5-3-8(15-17(5)4-7(11)12)13-10(18)9-6(2)14-16-19-9/h3,7H,4H2,1-2H3,(H,13,15,18)

InChI Key

YPTRSXSQJFCJOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(F)F)NC(=O)C2=C(N=NS2)C

Origin of Product

United States

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